molecular formula C13H10BrClFNO B2459704 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232801-56-7

4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol

Cat. No. B2459704
CAS RN: 1232801-56-7
M. Wt: 330.58
InChI Key: FWRWFWLHSIZJFT-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It’s a phenolic organic compound that can be used as a fluorine-containing organic intermediate . It’s used in the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H8BrClFNO, and its molecular weight is 328.56 . Unfortunately, the specific 3D structure is not available in the current resources.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Protodeboronation of pinacol boronic esters is one such reaction . This reaction is not well developed but has been reported to be catalyzed using a radical approach .

Scientific Research Applications

4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol has been studied for its potential applications in the pharmaceutical, chemical, and industrial industries. In the pharmaceutical industry, it has been studied as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. In the chemical industry, it has been used as a catalyst for organic reactions. In the industrial industry, it has been used as a corrosion inhibitor and as a flame retardant.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol is not well understood. However, it is believed to act by inhibiting the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. It is also believed to act as a catalyst for organic reactions by increasing the rate of reaction and as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-cancer activity and to be a potent inhibitor of the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol in laboratory experiments include its low cost, its availability, and its low toxicity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the use of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol. These include further research into its potential anti-cancer activity, its application as a corrosion inhibitor, its use as a flame retardant, its use as a catalyst for organic reactions, and its potential use as an insecticide. Additionally, further research into its biochemical and physiological effects and its solubility in water could lead to new applications for this compound.

Synthesis Methods

4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol can be synthesized via a two-step reaction. The first step involves the reaction of 3-chloro-2-fluorophenylacetonitrile with bromoacetic acid in the presence of anhydrous potassium carbonate and acetic anhydride. The second step involves the reaction of the resulting product with formaldehyde in the presence of sodium hydroxide.

properties

IUPAC Name

4-bromo-2-[(3-chloro-2-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWFWLHSIZJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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